molecular formula C13H12BrN3OS B11025027 3-bromo-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)benzamide

3-bromo-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B11025027
M. Wt: 338.22 g/mol
InChI Key: NNQSXGFJOHDNJX-UHFFFAOYSA-N
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Description

3-Bromo-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)benzamide is an organic compound that belongs to the class of benzamides It features a bromine atom at the third position of the benzamide ring and a 1,3,4-thiadiazole ring substituted with a cyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with cyclobutanone under acidic conditions to form the cyclobutyl-substituted thiadiazole.

    Bromination of benzamide: The benzamide ring is brominated at the third position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Coupling reaction: The brominated benzamide is then coupled with the cyclobutyl-substituted thiadiazole using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, potentially altering its electronic properties and reactivity.

    Coupling Reactions: The compound can engage in coupling reactions with other aromatic or heterocyclic compounds, expanding its structural diversity.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Major Products:

    Substituted Benzamides: Depending on the nucleophile used, various substituted benzamides can be synthesized.

    Oxidized or Reduced Thiadiazoles: Products with altered oxidation states of the thiadiazole ring.

Chemistry:

    Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.

    Catalysis: It may be used as a ligand in catalytic reactions, influencing the reactivity and selectivity of catalysts.

Biology and Medicine:

    Pharmacological Studies: The compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug discovery.

    Antimicrobial Agents: Its thiadiazole moiety is known for antimicrobial properties, which could be explored further.

Industry:

    Material Science: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action of 3-bromo-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)benzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    3-Bromo-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide: Similar in structure but with an ethylthio group instead of a cyclobutyl group.

    N-(5-Phenyl-1,3,4-thiadiazol-2-yl)benzamide: Features a phenyl group on the thiadiazole ring.

Uniqueness:

    Cyclobutyl Group: The presence of a cyclobutyl group in 3-bromo-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)benzamide imparts unique steric and electronic properties, potentially enhancing its reactivity and binding characteristics compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C13H12BrN3OS

Molecular Weight

338.22 g/mol

IUPAC Name

3-bromo-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C13H12BrN3OS/c14-10-6-2-5-9(7-10)11(18)15-13-17-16-12(19-13)8-3-1-4-8/h2,5-8H,1,3-4H2,(H,15,17,18)

InChI Key

NNQSXGFJOHDNJX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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